molecular formula C9H16N2O B13577656 5-(Piperidin-3-yl)pyrrolidin-2-one

5-(Piperidin-3-yl)pyrrolidin-2-one

Cat. No.: B13577656
M. Wt: 168.24 g/mol
InChI Key: PFXMKBUPIZQYMT-UHFFFAOYSA-N
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Description

5-(Piperidin-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-3-yl)pyrrolidin-2-one typically involves the selective functionalization of piperidine derivatives. One common method includes the ring contraction and deformylative functionalization of N-substituted piperidines. This process involves a domino reaction sequence that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help tune the selectivity of the reaction to favor the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Mechanism of Action

The mechanism of action of 5-(Piperidin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enantioselective proteins, influencing their activity and leading to various biological effects. The stereochemistry and spatial orientation of the compound play a crucial role in its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A similar compound with a pyrrolidinone ring but without the piperidine moiety.

    Pyrrolidine-2,5-dione: Another related compound with additional functional groups.

    Prolinol: A derivative of pyrrolidine with hydroxyl groups.

Uniqueness

5-(Piperidin-3-yl)pyrrolidin-2-one stands out due to its fused ring structure, which provides unique reactivity and biological activity compared to other similar compounds. Its ability to undergo selective functionalization and its potential as a drug scaffold make it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

5-piperidin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C9H16N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h7-8,10H,1-6H2,(H,11,12)

InChI Key

PFXMKBUPIZQYMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2CCC(=O)N2

Origin of Product

United States

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